molecular formula C13H9NOS B077844 1-Isocyanato-2-(phenylsulfanyl)benzene CAS No. 13739-55-4

1-Isocyanato-2-(phenylsulfanyl)benzene

Cat. No. B077844
CAS RN: 13739-55-4
M. Wt: 227.28 g/mol
InChI Key: OBIGPOGFLBZPFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Isocyanato-2-(phenylsulfanyl)benzene and its derivatives can involve several strategies, including trimerization of related isocyanides and reactions with phenylsulfenyl or phenylselenyl chlorides. For instance, 1-phenylsulfanyl-2,2,2-trifluoroethyl isocyanide has been shown to trimerize selectively to form complex dihydropyrimidine derivatives at room temperature, demonstrating the reactivity of phenylsulfanyl-substituted isocyanides under specific conditions (H. Uno et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds related to 1-Isocyanato-2-(phenylsulfanyl)benzene, such as phenylsulfanylacetylene, has been studied using methods like X-ray crystallography and electron diffraction. These studies reveal details about bond lengths, angles, and the overall geometry of the molecule, providing insights into how the structure influences its reactivity and properties (A. Blake et al., 1994).

Chemical Reactions and Properties

The chemical reactivity of 1-Isocyanato-2-(phenylsulfanyl)benzene derivatives includes a range of reactions such as cyclopropanation, annulation, and reactions with sulfonyl chlorides, leading to the synthesis of diverse compounds like benzothiophenes and benzoselenophenes. These reactions highlight the compound's versatility as a building block in organic synthesis (Jianxiang Yan et al., 2018).

Physical Properties Analysis

The physical properties of 1-Isocyanato-2-(phenylsulfanyl)benzene and related compounds, such as their transition temperatures and optical properties, are influenced by their molecular structure. For example, compounds based on disubstituted naphthalenes or 1-benzothiophene moieties with butylsulfanyl groups exhibit specific nematogenic properties and optical anisotropies, which are valuable for materials science applications (A. Seed et al., 2000).

properties

IUPAC Name

1-isocyanato-2-phenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-10-14-12-8-4-5-9-13(12)16-11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIGPOGFLBZPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605852
Record name 1-Isocyanato-2-(phenylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyanato-2-(phenylsulfanyl)benzene

CAS RN

13739-55-4
Record name 1-Isocyanato-2-(phenylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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